molecular formula C26H20N2O7 B14947041 3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid

3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B14947041
M. Wt: 472.4 g/mol
InChI Key: GIADFGAISOZQMP-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the propenoyl intermediate: This involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine to form the amide intermediate.

    Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.

    Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and benzoic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxy and benzoic acid functional groups but lacks the cyano and propenoyl groups.

    3-Cyanobenzoic acid: Contains the cyano and benzoic acid groups but lacks the methoxy and propenoyl groups.

    4-Methoxybenzoyl chloride: Contains the methoxy and benzoyl groups but lacks the cyano and propenoyl groups.

Uniqueness

3-[((E)-2-CYANO-3-{4-METHOXY-3-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H20N2O7

Molecular Weight

472.4 g/mol

IUPAC Name

3-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C26H20N2O7/c1-33-21-9-7-17(8-10-21)26(32)35-23-13-16(6-11-22(23)34-2)12-19(15-27)24(29)28-20-5-3-4-18(14-20)25(30)31/h3-14H,1-2H3,(H,28,29)(H,30,31)/b19-12+

InChI Key

GIADFGAISOZQMP-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.